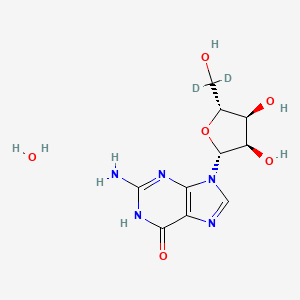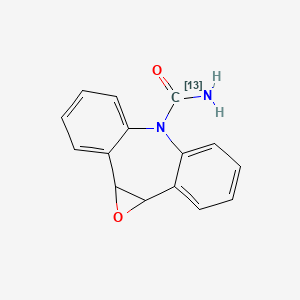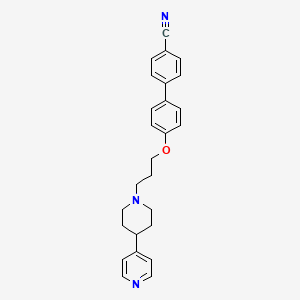
Sigma-1 receptor antagonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sigma-1 receptor antagonist 5 is a compound that interacts with the sigma-1 receptor, a unique ligand-operated chaperone protein found in various tissues, including the central nervous system. Sigma-1 receptors are involved in modulating several physiological processes, including pain perception, neuroprotection, and cellular homeostasis . Sigma-1 receptor antagonists, such as this compound, have shown potential in treating neuropathic pain, neurodegenerative diseases, and other conditions .
Preparation Methods
The synthesis of Sigma-1 receptor antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of benzylpiperazine derivatives, which are known for their high selectivity towards sigma-1 receptors . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
Sigma-1 receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Sigma-1 receptor antagonist 5 has a wide range of scientific research applications, including:
Mechanism of Action
Sigma-1 receptor antagonist 5 exerts its effects by binding to the sigma-1 receptor, a chaperone protein located primarily in the endoplasmic reticulum membrane. This binding modulates the receptor’s activity and its interaction with various client proteins, including ion channels and G-protein-coupled receptors . The sigma-1 receptor plays a crucial role in regulating calcium homeostasis, reducing oxidative stress, and promoting cell survival . By antagonizing the sigma-1 receptor, this compound can modulate these pathways, leading to neuroprotective and analgesic effects .
Comparison with Similar Compounds
Sigma-1 receptor antagonist 5 can be compared with other sigma-1 receptor antagonists, such as:
BD 1047: Another sigma-1 receptor antagonist known for its neuroprotective and analgesic properties.
RC-752: A novel sigma-1 receptor antagonist with promising antinociceptive activity.
This compound is unique due to its specific chemical structure and high selectivity towards the sigma-1 receptor, which may result in distinct pharmacological profiles and therapeutic potentials compared to other similar compounds .
Properties
Molecular Formula |
C26H27N3O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C26H27N3O/c27-20-21-2-4-22(5-3-21)23-6-8-26(9-7-23)30-19-1-16-29-17-12-25(13-18-29)24-10-14-28-15-11-24/h2-11,14-15,25H,1,12-13,16-19H2 |
InChI Key |
BYUXJHZOSYXPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)CCCOC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


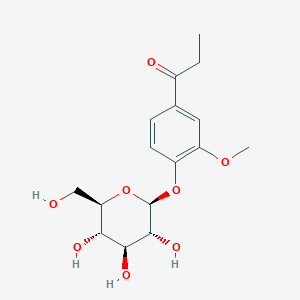
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
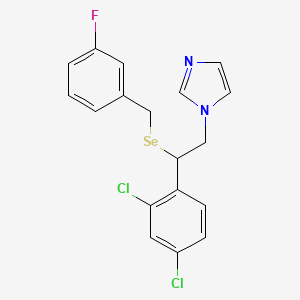
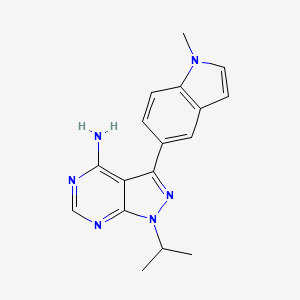
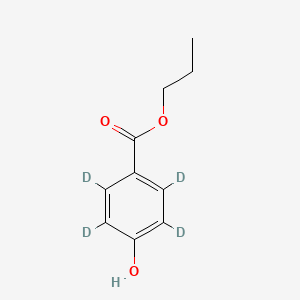
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
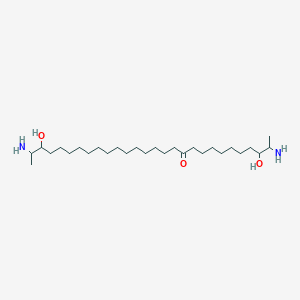

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
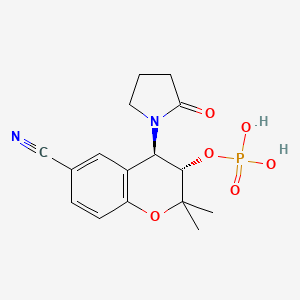
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
